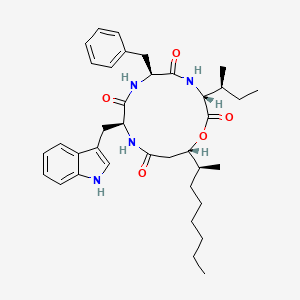

Beauverolide Ka

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H50N4O5 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

(3R,6S,9S,13S)-6-benzyl-3-[(2S)-butan-2-yl]-9-(1H-indol-3-ylmethyl)-13-[(2S)-octan-2-yl]-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C37H50N4O5/c1-5-7-8-10-15-25(4)32-22-33(42)39-31(21-27-23-38-29-19-14-13-18-28(27)29)35(43)40-30(20-26-16-11-9-12-17-26)36(44)41-34(24(3)6-2)37(45)46-32/h9,11-14,16-19,23-25,30-32,34,38H,5-8,10,15,20-22H2,1-4H3,(H,39,42)(H,40,43)(H,41,44)/t24-,25-,30-,31-,32-,34+/m0/s1 |

InChI Key |

WCSIGBXTLAHHJM-YSEQWEHISA-N |

Isomeric SMILES |

CCCCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Canonical SMILES |

CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Beauverolide Ka: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of Beauverolide Ka, a cyclotetradepsipeptide isolated from the fungus Beauveria sp. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. Herein, we detail the integrated spectroscopic and chemical methodologies employed to determine its planar structure and stereochemistry, presenting the key data in a clear, tabular format and illustrating the workflow and structural relationships with detailed diagrams.

Executive Summary

This compound is a member of the beauverolide family of cyclic depsipeptides, which are known for their interesting biological activities. The structural determination of this compound was accomplished through a combination of advanced spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Chemical degradation followed by chiral analysis of the constituent residues was pivotal in establishing the absolute stereochemistry. The elucidated structure of this compound is cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl).

Isolation and Purification

Experimental Protocol:

-

Fermentation: Beauveria sp. was cultured in a suitable broth medium supplemented with specific amino acid precursors to enhance the production of beauverolides.

-

Extraction: The mycelia were harvested and extracted with acetone. The resulting extract was concentrated under reduced pressure.

-

Chromatographic Separation: The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation on a silica gel column, followed by further purification using octadecylsilane (ODS) column chromatography. The final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Molecular Formula and Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. Data was acquired in positive ion mode, and the accurate mass of the protonated molecule [M+H]⁺ was measured.

| Parameter | Observed Value |

| Molecular Formula | C₃₇H₅₀N₄O₅ |

| [M+H]⁺ (m/z) | 631.37 |

| Ionization Mode | ESI+ |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

NMR Spectroscopic Analysis

The planar structure of this compound was elucidated through extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. These experiments allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity of the amino acid and hydroxy acid residues.

Experimental Protocol:

NMR spectra were recorded on a high-field NMR spectrometer. The sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional spectra.

-

COSY (Correlation Spectroscopy): Identified proton-proton spin systems within each residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2-3 bond) correlations between protons and carbons, which was crucial for determining the sequence of the residues.

-

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provided information on through-space proximities of protons, aiding in stereochemical assignments and confirming the overall cyclic structure.

| Atom | ¹³C (δc) | ¹H (δн, mult., J in Hz) |

| 3-Hydroxy-4-methyldecanoic acid (HMDA) | ||

| 1 | 171.5 | - |

| 2 | 40.8 | 2.65 (dd), 2.50 (dd) |

| 3 | 70.2 | 5.20 (m) |

| 4 | 38.5 | 1.80 (m) |

| ... | ... | ... |

| N-Me-Tryptophan (N-Me-Trp) | ||

| α-CH | 58.9 | 4.85 (t) |

| β-CH₂ | 28.1 | 3.30 (m) |

| N-CH₃ | 30.5 | 2.90 (s) |

| ... | ... | ... |

| Phenylalanine (Phe) | ||

| α-CH | 54.2 | 4.60 (dd) |

| β-CH₂ | 37.5 | 3.15 (m) |

| ... | ... | ... |

| allo-Isoleucine (allo-Ile) | ||

| α-CH | 59.8 | 4.20 (d) |

| β-CH | 36.4 | 1.95 (m) |

| ... | ... | ... |

Table 2: Key ¹H and ¹³C NMR Chemical Shift Assignments for this compound (representative values). Note: This is a representative table based on typical values for these residues in similar compounds.

Stereochemistry Determination

The absolute configuration of the amino acid and hydroxy acid residues was determined by chemical degradation followed by chiral analysis.

Experimental Protocol:

-

Acid Hydrolysis: this compound was hydrolyzed with 6N HCl to break the amide and ester bonds, liberating the constituent amino acids and the hydroxy acid.

-

Chiral GC-MS or HPLC Analysis: The hydrolysate was derivatized with a chiral reagent (e.g., Marfey's reagent for amino acids) and analyzed by GC-MS or HPLC. The retention times of the derivatized residues were compared with those of authentic L- and D- standards to determine their absolute stereochemistry. This analysis confirmed the presence of L-Tryptophan, L-Phenylalanine, and D-allo-Isoleucine. The stereochemistry of the 3-hydroxy-4-methyldecanoic acid was determined by comparison with known standards or through asymmetric synthesis.

Conclusion

The structure of this compound was unequivocally established as cyclo-(3-hydroxy-4-methyldecanoyl-N-methyl-L-tryptophyl-L-phenylalanyl-D-allo-isoleucyl) through the systematic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical degradation followed by chiral analysis. This comprehensive approach provides a robust framework for the structure elucidation of complex cyclic depsipeptides and is essential for further investigation into their synthesis and biological functions.

The Blueprint of a Fungal Toxin: An In-depth Technical Guide to the Biosynthetic Pathway of Beauverolide Ka

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka, a cyclodepsipeptide produced by various entomopathogenic fungi, including Beauveria bassiana, has garnered significant interest for its diverse biological activities. As a member of the beauverolide family, its biosynthesis is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this intricate process.

The this compound Biosynthetic Gene Cluster (BGC0002203)

The genetic blueprint for this compound synthesis is located within the MIBiG-annotated biosynthetic gene cluster BGC0002203 in Beauveria bassiana ARSEF 2860.[1] This cluster spans approximately 69.5 kb and harbors a set of core and auxiliary genes essential for the production of beauverolides Ba, Ka, and Ca.[1] The key genes and their putative functions are summarized in Table 1.

Table 1: Genes within the this compound Biosynthetic Gene Cluster (BGC0002203) [1]

| Gene Identifier | Putative Function | Role in Biosynthesis |

| BBA_08222 | Non-Ribosomal Peptide Synthetase (NRPS) | Core enzyme responsible for amino acid activation, modification, and peptide bond formation. |

| BBA_08219 | Polyketide Synthase (PKS) | Core enzyme responsible for the synthesis of the 3-hydroxy-fatty acid backbone. |

| BBA_08221 | 4-coumarate-CoA ligase | Likely involved in the activation of the fatty acid precursor. |

| BBA_08218 | Acyl-CoA N-acyltransferase | Potentially involved in the transfer of the fatty acid chain to the NRPS. |

| BBA_08217 | 2OG-Fe(II) oxygenase family oxidoreductase | May be involved in tailoring reactions, such as hydroxylation. |

| BBA_08220 | MFS transporter | Likely responsible for the export of the final beauverolide product out of the fungal cell. |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes, functioning as a molecular assembly line.

1. Precursor Synthesis and Activation: The pathway commences with the synthesis of a 3-hydroxy-fatty acid moiety by the Polyketide Synthase (PKS), BBA_08219. The fatty acid precursor is activated by the 4-coumarate-CoA ligase (BBA_08221) to its CoA-thioester. Concurrently, the constituent amino acids of this compound are selected and activated by the adenylation (A) domains of the Non-Ribosomal Peptide Synthetase (NRPS), BBA_08222.

2. Assembly on the NRPS Scaffold: The activated fatty acid is transferred to the NRPS, a process likely mediated by the Acyl-CoA N-acyltransferase (BBA_08218). The NRPS enzyme, BBA_08222, is a modular protein, with each module responsible for the incorporation of a specific amino acid. The domains within each module catalyze the following reactions:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester linkage.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain and the newly incorporated amino acid.

-

Epimerization (E) domain (if present): Can convert an L-amino acid to its D-isomer.

3. Chain Elongation and Modification: The growing peptide chain is passed sequentially from one module to the next, with each module adding its designated amino acid. Tailoring enzymes, such as the 2OG-Fe(II) oxygenase (BBA_08217), may introduce modifications to the peptide backbone.

4. Cyclization and Release: Upon completion of the peptide chain, a thioesterase (TE) domain, typically located at the C-terminus of the final NRPS module, catalyzes the cyclization and release of the mature this compound molecule.

5. Export: The final product is then likely exported from the fungal cell by the MFS transporter, BBA_08220.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Gene deletion studies have demonstrated the essentiality of the bes gene cluster for beauverolide production. Deletion of the PKS gene (besB, homologous to BBA_08219) and the CoA-ligase gene (besD, homologous to BBA_08221) in B. bassiana ARSEF 2860 resulted in the complete loss of Beauverolide Ba, Ka, and Ca production. In contrast, deletion of the acyltransferase gene (besC, homologous to BBA_08218) led to a significant reduction in their production. While precise quantitative data from these studies are not extensively published, the qualitative results unequivocally confirm the central role of this gene cluster.

Experimental Protocols

Gene Knockout via Agrobacterium tumefaciens-mediated Transformation (ATMT)

This protocol outlines the general steps for creating gene knockout mutants in B. bassiana to study the function of the beauverolide biosynthetic genes.

a. Vector Construction:

-

Amplify the 5' and 3' flanking regions (typically 1-1.5 kb) of the target gene (e.g., BBA_08222) from B. bassiana genomic DNA using high-fidelity DNA polymerase.

-

Clone the amplified flanking regions into a binary vector (e.g., pD-Hyg) on either side of a selectable marker cassette (e.g., hygromycin phosphotransferase, hph).

-

Verify the final construct by restriction digestion and DNA sequencing.

-

Transform the binary vector into a competent Agrobacterium tumefaciens strain (e.g., AGL-1) by electroporation.

b. Fungal Transformation:

-

Prepare a spore suspension of B. bassiana (10^7 spores/mL) from a freshly grown culture.

-

Co-cultivate the B. bassiana spores with the transformed A. tumefaciens (OD600 = 0.8) on an induction medium (e.g., IMAS) containing acetosyringone (200 µM) at 25°C for 48 hours in the dark.

-

Overlay the co-culture plates with a selective medium containing an appropriate antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent for fungal transformants (e.g., hygromycin B).

-

Incubate the plates at 25°C until putative transformants appear.

c. Mutant Screening and Verification:

-

Isolate individual transformants onto fresh selective medium.

-

Perform PCR analysis on the genomic DNA of the putative mutants using primers flanking the target gene and primers specific to the selectable marker to confirm homologous recombination.

-

Further confirm the gene knockout by Southern blot analysis.

Caption: Workflow for gene knockout in Beauveria bassiana.

HPLC-MS Analysis of Beauverolides

This protocol provides a general framework for the extraction and analysis of beauverolides from fungal cultures.

a. Sample Preparation:

-

Inoculate B. bassiana into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 7-14 days with shaking.

-

Separate the mycelia from the culture broth by filtration.

-

Lyophilize the mycelia and grind to a fine powder.

-

Extract the mycelial powder with a suitable organic solvent (e.g., methanol or ethyl acetate) using sonication.

-

Centrifuge the extract and collect the supernatant.

-

Evaporate the solvent and redissolve the residue in a small volume of methanol for HPLC-MS analysis.

b. HPLC-MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

-

Detection: Mass spectrometry (e.g., ESI-MS) in positive ion mode is used to detect the beauverolide analytes based on their mass-to-charge ratio (m/z).

-

Quantification: For quantitative analysis, a standard curve of purified this compound should be prepared.

Caption: Workflow for HPLC-MS analysis of beauverolides.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic capabilities of fungi. The elucidation of its biosynthetic pathway, driven by the identification of the BGC0002203 gene cluster and functional genomics studies, provides a solid foundation for future research. This knowledge can be leveraged for the rational design of novel beauverolide analogs with improved therapeutic properties through precursor-directed biosynthesis and genetic engineering of the biosynthetic machinery. Further quantitative studies and detailed enzymatic characterization will undoubtedly provide deeper insights into the regulation and catalytic mechanisms of this important biosynthetic pathway.

References

The Core Mechanism of Action of Beauverolide Ka in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ka belongs to a class of cyclodepsipeptides produced by various fungi, which have garnered significant interest for their potential therapeutic applications. While research on this compound is emerging, the core mechanism of action for the beauverolide class is well-established, centering on the potent and selective inhibition of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). This technical guide synthesizes the current understanding of the mechanism of action of beauveriolides in mammalian cells, with a specific focus on the implications for this compound. Drawing parallels from its closely related and extensively studied analogs, Beauveriolide I and III, this document details the molecular interactions, cellular consequences, and key experimental methodologies. The primary mode of action involves the blockage of cholesteryl ester synthesis, leading to a reduction in lipid droplet formation. This guide provides a comprehensive overview for researchers and professionals in drug development, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism: Inhibition of ACyl-CoA:Cholesterol Acyltransferase (ACAT)

The principal molecular target of beauveriolides in mammalian cells is Acyl-CoA:cholesterol acyltransferase (ACAT), an integral membrane protein located in the endoplasmic reticulum. ACAT is responsible for the esterification of free cholesterol to long-chain fatty acids, forming cholesteryl esters for storage in lipid droplets. In mammals, two isozymes of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.

Beauveriolides have demonstrated a remarkable selectivity for ACAT1 in intact mammalian cells. While they can inhibit both ACAT1 and ACAT2 in enzyme assays using cell lysates or microsomes, their activity in living cells is predominantly directed towards ACAT1. This selectivity is attributed to the different topological locations of the active sites of the two isozymes within the endoplasmic reticulum membrane. The active site of ACAT1 is believed to be accessible from the cytosolic side, allowing for inhibition by beauveriolides. In contrast, the active site of ACAT2 is thought to reside on the luminal side of the ER, rendering it inaccessible to the inhibitor in intact cells.

While direct quantitative data for this compound's ACAT inhibition is not extensively published, a study has identified it as a potentiator of cholesteryl ester degradation, a downstream effect consistent with ACAT inhibition. Extensive research on its close analogs, Beauverolide I and III, provides a strong basis for its mechanism.

Signaling Pathway of ACAT Inhibition by Beauverolides

The following diagram illustrates the established signaling pathway for beauveriolide-mediated ACAT1 inhibition.

Caption: this compound inhibits ACAT1 at its cytosolic active site.

Quantitative Data on Beauveriolide Activity

Table 1: IC50 Values for ACAT Inhibition by Beauveriolide Analogs

| Compound | Target | Assay System | IC50 (µM) | Reference |

| Beauveriolide I | ACAT1 | Mouse Macrophage Microsomes | 6.0 | [1] |

| Beauveriolide I | ACAT2 | Mouse Liver Microsomes | 1.5 | [2] |

| Beauveriolide III | ACAT1 | Mouse Macrophage Microsomes | 5.5 | [1] |

| Beauveriolide III | ACAT2 | Mouse Liver Microsomes | 1.5 | [2] |

| Beauveriolide III | ACAT1 | Cell-based (CHO cells) | 5.5 | [3] |

| Beauveriolide III | ACAT2 | Cell-based (CHO cells) | > 20 |

Table 2: IC50 Values for Inhibition of Cholesteryl Ester (CE) Synthesis

| Compound | Cell Line | IC50 (µM) | Reference |

| Beauveriolide I | Mouse Peritoneal Macrophages | 0.78 | |

| Beauveriolide III | Mouse Peritoneal Macrophages | 0.41 |

Other Potential Mechanisms of Action

While ACAT inhibition is the primary mechanism, it is important for researchers to consider other potential cellular effects, especially at higher concentrations. Although specific studies on this compound are lacking, related mycotoxins have been shown to induce apoptosis, cell cycle arrest, and autophagy in various mammalian cell lines. These potential mechanisms should be investigated to build a complete pharmacological profile of this compound.

Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells.

Caption: Experimental workflow for assessing apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many therapeutic compounds. Investigating the effect of this compound on cell cycle progression can provide insights into its anti-proliferative potential.

Caption: Workflow for cell cycle analysis via flow cytometry.

Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, depending on the context. Its modulation by a test compound is a key area of investigation.

Caption: Key markers in the autophagy signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Cell-Based ACAT Inhibition Assay

This protocol is adapted from studies on beauveriolide derivatives and is suitable for determining the inhibitory activity of this compound on ACAT1 and ACAT2 in a cellular context.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human ACAT1 (CHO-ACAT1) and human ACAT2 (CHO-ACAT2).

-

Reagents:

-

DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

[1-¹⁴C]Oleoyl-CoA.

-

Bovine Serum Albumin (BSA).

-

This compound stock solution in DMSO.

-

Cell lysis buffer.

-

Heptane/Isopropanol/Water (10:80:1, v/v/v).

-

Silica gel thin-layer chromatography (TLC) plates.

-

Scintillation cocktail.

-

-

Procedure:

-

Seed CHO-ACAT1 and CHO-ACAT2 cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 1 hour at 37°C.

-

Prepare the [1-¹⁴C]Oleoyl-CoA substrate solution complexed with BSA.

-

Add the substrate solution to each well and incubate for 2 hours at 37°C.

-

Wash the cells with ice-cold PBS and lyse the cells.

-

Extract the lipids from the cell lysate using the heptane/isopropanol/water mixture.

-

Separate the cholesteryl esters from other lipids by TLC.

-

Quantify the amount of radiolabeled cholesteryl ester using a scintillation counter.

-

Calculate the percentage of ACAT inhibition relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay by Annexin V/PI Staining

This is a standard flow cytometry-based assay to quantify apoptosis.

-

Reagents:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate Buffered Saline (PBS).

-

-

Procedure:

-

Seed mammalian cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the determination of the percentage of cells in different phases of the cell cycle.

-

Reagents:

-

70% cold ethanol.

-

PBS.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Western Blot for Autophagy Markers (LC3 and p62)

This method is used to detect changes in the levels of key autophagy-related proteins.

-

Reagents:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against LC3B and p62/SQSTM1.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat cells with this compound. For autophagic flux analysis, a parallel set of cells should be co-treated with an autophagy inhibitor like Bafilomycin A1.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

Conclusion

The primary mechanism of action of this compound in mammalian cells is highly likely the inhibition of ACAT1, mirroring the activity of its well-characterized analogs, Beauveriolide I and III. This leads to a reduction in cholesteryl ester synthesis and lipid droplet accumulation. While further studies are required to elucidate the full spectrum of its biological activities, including potential effects on apoptosis, cell cycle, and autophagy, the existing data on the beauverolide class provides a strong foundation for future research and drug development efforts. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of this compound's mechanism of action.

References

The Biological Activity of Beauverolide Ka: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ka is a cyclotetradepsipeptide, a class of secondary metabolites produced by the entomopathogenic fungus Beauveria bassiana. While research on many beauverolides has elucidated their biological activities, specific data on this compound remains limited in publicly available scientific literature. This technical guide synthesizes the currently known information regarding this compound's biological effects, drawing parallels with closely related beauverolide compounds where direct data is unavailable. The primary reported activities of this compound include the stimulation of glucose uptake and cytoprotective effects. This document provides a structured overview of its known biological functions, presents available data in a clear tabular format, outlines plausible experimental methodologies for its study, and visualizes related signaling pathways and workflows using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their ring structure, and they are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Beauverolides, produced by various fungi of the genus Beauveria, have garnered significant interest for their potential pharmacological applications. Notably, Beauverolides I and III have been identified as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in atherosclerosis and Alzheimer's disease.

This compound, a metabolite of Beauveria bassiana, is a cyclotetradepsipeptide with emerging biological activities. This document aims to provide an in-depth technical guide on the current understanding of this compound's biological activity, with a focus on its core known effects and potential mechanisms of action.

Core Biological Activities of this compound

The primary reported biological activities of this compound are the stimulation of glucose uptake in muscle cells and protective effects in auditory cells.

Stimulation of Glucose Uptake

This compound has been observed to stimulate glucose uptake in cultured rat L6 myoblasts. This suggests a potential role for this compound in modulating glucose metabolism, which could be relevant for research into metabolic disorders.

Cytoprotective Effects

Protective effects of this compound have been noted in HEI-OC1 auditory cells. This cytoprotective activity indicates its potential as a therapeutic agent against cellular damage in specific cell types.

Quantitative Data Summary

Quantitative data for the biological activity of this compound is sparse. The following table summarizes the available information. For comparative context, data for the related, well-studied Beauverolide III is also included.

| Compound | Biological Activity | Cell Line/System | Effective Concentration | IC50/EC50 | Reference |

| This compound | Stimulates Glucose Uptake | Rat L6 Myoblasts | 50 µM | Not Reported | [1] |

| This compound | Protective Effects | HEI-OC1 Cells | 10 µM | Not Reported | [1] |

| Beauverolide III | ACAT1 Inhibition | - | - | 5.5 µM | [2] |

| Beauverolide III | ACAT2 Inhibition | - | - | > 20 µM | [2] |

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated, its activity in stimulating glucose uptake suggests a potential interaction with pathways involved in glucose transport and metabolism. The cytoprotective effects could be mediated through various mechanisms, including antioxidant pathways or inhibition of apoptotic cascades.

Based on the activities of other beauverolides, a primary, yet unconfirmed, target for this compound could be ACAT. Inhibition of ACAT leads to a reduction in cholesteryl ester synthesis, which has implications for various cellular processes.

Figure 1: Postulated signaling pathway for this compound based on the known mechanism of related beauverolides.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for studying its effects.

Cell Culture

-

L6 Myoblasts: Rat L6 myoblasts should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

HEI-OC1 Cells: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are to be cultured in high-glucose DMEM supplemented with 10% FBS without antibiotics. These cells are conditionally immortalized and should be maintained at 33°C in a 10% CO2 atmosphere for proliferation.

Glucose Uptake Assay

This protocol describes a common method for measuring glucose uptake in cultured cells using a fluorescently labeled glucose analog.

Figure 2: Experimental workflow for a cell-based glucose uptake assay.

Protocol:

-

Seed L6 myoblasts in a 96-well plate and allow them to differentiate into myotubes.

-

Serum starve the myotubes for 2-4 hours.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells.

-

Incubate for 30-60 minutes to allow for glucose uptake.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Analyze the data to determine the effect of this compound on glucose uptake.

Cytoprotection Assay

This protocol outlines a general method to assess the protective effects of a compound against a known cytotoxic agent.

Figure 3: Experimental workflow for a cytoprotection assay.

Protocol:

-

Seed HEI-OC1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Introduce a cytotoxic agent (e.g., cisplatin, a known ototoxic drug) to induce cell damage.

-

Incubate the cells for 24-48 hours.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability to determine the protective effect of this compound.

Discussion and Future Directions

The current body of research on this compound indicates its potential as a bioactive molecule with effects on glucose metabolism and cell protection. However, the lack of detailed quantitative data and mechanistic studies is a significant gap in the literature. Future research should focus on:

-

Dose-Response Studies: Establishing precise IC50 and EC50 values for its effects on glucose uptake and cytoprotection.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound. This includes determining if it, like other beauverolides, inhibits ACAT.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to understand its pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity.

Conclusion

This compound is a fungal cyclodepsipeptide with promising, yet underexplored, biological activities. Its ability to stimulate glucose uptake and protect cells from damage warrants further investigation for its potential therapeutic applications. This technical guide provides a comprehensive summary of the current knowledge and a framework for future research into this intriguing natural product. The scientific community is encouraged to build upon this foundation to fully uncover the therapeutic potential of this compound.

References

Spectroscopic and Mechanistic Insights into Beauverolides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Mass Spectrometry Data for Beauverolide Ka

High-resolution mass spectrometry is a critical tool for the initial identification and characterization of beauverolides. The molecular formula and mass for this compound have been reported as follows:

| Compound | Molecular Formula | Mass (Da) | Observed Ion |

| This compound | C₃₇H₅₀N₄O₅ | 630 | [M+H]⁺, [M+Na]⁺ |

Representative NMR Spectroscopic Data: Beauverolide III

Due to the absence of published ¹H and ¹³C NMR data for this compound, the following tables summarize the assignments for Beauverolide III, a structurally similar analogue. These data are crucial for the complete structure elucidation and conformational analysis of this class of cyclodepsipeptides.

Table 1: ¹H NMR Spectroscopic Data for Beauverolide III

| Position | δH (ppm) | Multiplicity | J (Hz) |

| L-Phe | |||

| NH | 7.85 | d | 8.5 |

| α-H | 4.65 | m | |

| β-H | 3.20, 2.95 | m | |

| Aromatics | 7.25 | m | |

| L-Ala | |||

| NH | 8.10 | d | 7.5 |

| α-H | 4.30 | m | |

| β-CH₃ | 1.25 | d | 7.0 |

| D-allo-Ile | |||

| NH | 7.90 | d | 9.0 |

| α-H | 4.15 | t | 9.0 |

| β-H | 1.85 | m | |

| γ-CH₂ | 1.50, 1.15 | m | |

| γ-CH₃ | 0.85 | d | 7.0 |

| δ-CH₃ | 0.80 | t | 7.5 |

| (3S,4S)-HMA | |||

| 2-H₂ | 2.60, 2.50 | m | |

| 3-H | 5.10 | m | |

| 4-H | 1.70 | m | |

| 5-H₂ | 1.40, 1.20 | m | |

| 6-H₂ | 1.30 | m | |

| 7-H₂ | 1.25 | m | |

| 8-CH₃ | 0.88 | t | 7.0 |

| 4-CH₃ | 0.90 | d | 7.0 |

Note: HMA refers to 3-hydroxy-4-methyloctanoic acid. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Data is representative and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Beauverolide III

| Position | δC (ppm) |

| L-Phe | |

| C=O | 171.5 |

| α-C | 54.0 |

| β-C | 38.0 |

| Aromatic C | 137.0, 129.5, 128.8, 127.0 |

| L-Ala | |

| C=O | 172.5 |

| α-C | 49.0 |

| β-C | 18.0 |

| D-allo-Ile | |

| C=O | 171.0 |

| α-C | 59.0 |

| β-C | 37.5 |

| γ-C | 25.0 |

| γ-CH₃ | 15.5 |

| δ-C | 11.5 |

| (3S,4S)-HMA | |

| C=O | 170.0 |

| C-2 | 40.0 |

| C-3 | 72.0 |

| C-4 | 35.0 |

| C-5 | 29.0 |

| C-6 | 28.0 |

| C-7 | 22.5 |

| C-8 | 14.0 |

| 4-CH₃ | 15.0 |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols

Isolation and Purification of Beauverolides

A general procedure for the isolation of beauverolides from fungal cultures is outlined below. This protocol may require optimization based on the specific fungal strain and target beauverolide.

Caption: General workflow for the isolation and purification of beauverolides.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically employed for accurate mass measurements.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Purified beauverolides are dissolved in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Ionization Mode: Positive ion mode is generally used to observe protonated molecules [M+H]⁺ and sodium adducts [M+Na]⁺.

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500.

NMR Spectroscopy

NMR experiments are conducted to elucidate the detailed chemical structure of the isolated compounds.

-

Instrumentation: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.

-

Sample Preparation: 1-5 mg of the purified beauverolide is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid and the hydroxy acid residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the cyclodepsipeptide.

-

Biological Activity and Signaling Pathway

Beauverolides have garnered significant interest due to their potent biological activities, most notably the inhibition of Acyl-coenzyme A:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key enzyme responsible for the esterification of cholesterol, a critical step in the formation of cholesterol esters and lipid droplets. The inhibition of this enzyme has therapeutic potential in the treatment of atherosclerosis and other diseases associated with lipid accumulation.[1][4] There are two isoforms of this enzyme, ACAT1 and ACAT2, and beauverolides have shown some selectivity towards these isoforms.

Caption: Inhibition of ACAT by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absolute stereochemistry of fungal beauveriolide III and ACAT inhibitory activity of four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Beauverolide Ka: A Technical Guide to its Natural Sources and Fungal Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Beauverolide Ka, a cyclic depsipeptide with significant biological activities. The document details its natural origins, explores the intricacies of its fungal production, outlines experimental protocols for its isolation and analysis, and describes its biosynthetic pathway.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by entomopathogenic fungi, which are fungi that infect and kill insects. These fungi are a rich source of a diverse array of bioactive compounds. The most prominent producer of this compound is Beauveria bassiana, a fungus found globally in soils that is widely used as a biological insecticide.[1][2][3][4] Other species within the Beauveria genus and closely related fungi in the order Hypocreales have also been reported to produce various beauverolides, highlighting the chemodiversity within this fungal group.[1]

The production of this compound and other secondary metabolites by these fungi is often linked to their virulence towards insect hosts, playing a role in the infection process and defense against other microorganisms.

Fungal Production of this compound

The production of this compound is achieved through the fermentation of the producing fungus, typically Beauveria bassiana. The yield of this compound can be influenced by various factors, including the fungal strain, composition of the culture medium, and fermentation conditions.

Fungal Strains and Production Profile

Different strains of Beauveria bassiana exhibit variability in their production profiles of beauverolides. For instance, a study by Yin et al. (2020) showed that B. bassiana strains produced detectable levels of HMDA-type beauverolides, including Beauverolide Ba, Ka, and Ca. The production of these compounds is governed by a conserved biosynthetic gene cluster.

Quantitative Data on Beauverolide Production

While specific quantitative data for this compound is not extensively reported in comparative studies, the overall production of related beauverolides can be significant. Optimization of fermentation conditions, such as media composition and precursor supplementation, has been shown to enhance the production of beauveriolides I and III by five to ten fold. The following table summarizes the production of various beauverolides by different fungi as reported in the literature.

| Fungal Species | Beauverolide Analog(s) | Production Details | Reference |

| Beauveria sp. FO-6 tryptone | Beauveriolides I & III | Increased 5-10 fold with tryptone | |

| Beauveria sp. FO-6979 + L-Leu | Beauveriolide I | Selective high production | |

| Beauveria sp. FO-6979 + L-Ile | Beauveriolide III | Selective high production | |

| Beauveria bassiana strains | Beauverolides Ba, Ka, Ca | Detected as HMDA-type BVDs | |

| Beauveria brongniartii | HMOA-type BVDs (I & III dominant), La, II | - | |

| Cordyceps militaris | HMOA-type BVDs (I & III dominant), La, II | - |

Experimental Protocols

Fungal Fermentation

Objective: To cultivate Beauveria bassiana for the production of this compound.

Materials:

-

Beauveria bassiana strain

-

Potato Dextrose Agar (PDA) plates

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), or a defined medium)

-

Sterile flasks

-

Shaking incubator

Protocol:

-

Strain Activation: Inoculate a PDA plate with the Beauveria bassiana strain and incubate at 25-28°C for 7-10 days until sporulation.

-

Seed Culture: Prepare a spore suspension by flooding the PDA plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10^7 spores/mL.

-

Inoculation: Inoculate a flask containing the liquid fermentation medium with the spore suspension (typically 1-5% v/v).

-

Incubation: Incubate the flask in a shaking incubator at 25-28°C and 150-200 rpm for 10-14 days.

Extraction and Purification

Objective: To extract and purify this compound from the fungal culture.

Materials:

-

Fungal culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing this compound and concentrate.

-

Perform further purification using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Quantification by HPLC-MS

Objective: To quantify the amount of this compound in the purified fractions.

Materials:

-

Purified sample

-

This compound standard

-

HPLC-MS system with an electrospray ionization (ESI) source

Protocol:

-

Sample Preparation: Dissolve the purified sample and the standard in a suitable solvent (e.g., methanol) to known concentrations.

-

HPLC-MS Analysis:

-

Inject the samples onto a C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.

-

Set the ESI source to positive ion mode and monitor for the specific m/z of this compound.

-

-

Quantification: Create a calibration curve using the standard and determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis of this compound

This compound is a hybrid nonribosomal peptide-polyketide synthesized by a large, multifunctional enzyme complex encoded by a biosynthetic gene cluster (BGC). This complex includes a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).

Biosynthetic Gene Cluster

The BGC for beauverolide production in Beauveria bassiana contains genes encoding the core enzymes responsible for its synthesis. This includes a PKS for the synthesis of the 3-hydroxy-4-methyldecanoic acid (HMDA) moiety and an NRPS for the incorporation of the amino acid residues.

Signaling Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the production and analysis of this compound.

Caption: General experimental workflow for this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of Beauverolide Ka

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclotetradepsipeptide, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Notably, beauverolides have demonstrated potent inhibitory effects on Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism. This inhibitory action positions beauverolides, including this compound, as promising candidates for the development of therapeutics against atherosclerosis and other conditions associated with lipid dysregulation. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Physicochemical Properties of this compound

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H49N3O5 | N/A |

| Molecular Weight | 630.82 g/mol | [1] |

| Appearance | White powder (typical for beauverolides) | N/A |

| Melting Point | Data not available for this compound. Related beauverolides exhibit a range of melting points. | N/A |

| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol, ethanol, DMSO, and chloroform. | N/A |

Table 2: 1H and 13C NMR Spectral Data of this compound

A complete, assigned 1H and 13C NMR data table for this compound is not currently available in the peer-reviewed literature. Structural elucidation of new beauverolides is typically achieved through a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) and mass spectrometry[2]. Researchers seeking to confirm the identity of this compound would need to perform these experiments and compare the data with known beauverolide structures.

Mechanism of Action: Inhibition of ACAT

This compound exerts its biological effects primarily through the inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, beauverolides reduce the accumulation of cholesteryl esters, a key process in the formation of foam cells, which are characteristic of atherosclerotic plaques. There are two isoforms of this enzyme, ACAT1 and ACAT2, both of which can be inhibited by beauverolides[3].

Experimental Protocols

The following sections outline the general methodologies for the production, isolation, purification, and biological evaluation of this compound.

I. Production of this compound by Fungal Fermentation

Objective: To cultivate Beauveria bassiana for the production of beauverolides.

Materials:

-

Beauveria bassiana strain

-

Potato Dextrose Agar (PDA) for inoculum preparation

-

Liquid fermentation medium (e.g., Potato Dextrose Broth or a custom medium containing a carbon source like glucose or sucrose, a nitrogen source like yeast extract or peptone, and mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: A pure culture of Beauveria bassiana is grown on PDA plates at 25-28°C for 7-10 days until sporulation. Spores are harvested to create a spore suspension.

-

Fermentation: The liquid fermentation medium is sterilized by autoclaving. A defined concentration of the B. bassiana spore suspension is used to inoculate the sterile medium.

-

Incubation: The inoculated flasks are incubated in a shaker at 25-28°C with constant agitation (e.g., 150-200 rpm) for 10-14 days. The fermentation can also be carried out in a larger-scale fermenter with controlled parameters (temperature, pH, aeration, agitation).

-

Harvesting: After the incubation period, the fungal biomass (mycelia) and the culture broth are separated by filtration or centrifugation. Beauverolides are typically found in both the mycelia and the broth.

II. Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Organic solvents (e.g., ethyl acetate, methanol, acetone)

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Extraction: The fungal mycelia are extracted with a polar organic solvent like methanol or acetone. The culture filtrate is extracted with a less polar solvent such as ethyl acetate. The extracts are then combined and concentrated under reduced pressure using a rotary evaporator.

-

Preliminary Purification: The crude extract can be subjected to preliminary purification using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

HPLC Purification: Fractions containing beauverolides are further purified by reverse-phase HPLC.

-

Column: C18 column (e.g., 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water, both containing a small amount of TFA (e.g., 0.1%) to improve peak shape. For example, a linear gradient from 40% to 90% acetonitrile over 30 minutes.

-

Detection: UV detector at a wavelength of ~210 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy.

III. In Vitro ACAT Inhibition Assay

Objective: To determine the inhibitory activity of this compound on ACAT1 and ACAT2.

Materials:

-

Cell lines expressing human ACAT1 or ACAT2 (e.g., engineered CHO cells).

-

Cell culture medium and supplements.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

[14C]Oleoyl-CoA or a fluorescently labeled cholesterol analog.

-

Scintillation counter or fluorescence plate reader.

-

Thin-layer chromatography (TLC) plates and developing solvents.

Procedure:

-

Cell Culture: ACAT1- and ACAT2-expressing cells are cultured to confluency in appropriate multi-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period.

-

Enzyme Reaction: The ACAT reaction is initiated by adding the labeled substrate ([14C]Oleoyl-CoA or fluorescent cholesterol analog) to the cells or cell lysates.

-

Lipid Extraction: After incubation, the reaction is stopped, and total lipids are extracted from the cells using a solvent system like chloroform:methanol (2:1, v/v).

-

Analysis:

-

For the radiometric assay, the extracted lipids are separated by TLC to resolve cholesteryl esters from free fatty acids. The radioactivity in the cholesteryl ester spot is quantified using a scintillation counter.

-

For the fluorescent assay, the fluorescence intensity of the lipid extract, which corresponds to the amount of fluorescent cholesteryl ester formed, is measured using a fluorescence plate reader.

-

-

Data Analysis: The percentage of ACAT inhibition is calculated by comparing the activity in the presence of this compound to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

References

- 1. The selectivity of beauveriolide derivatives in inhibition toward the two isozymes of acyl-CoA: cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequencing of new beauverolides by high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery of Beauverolide Ka Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolides are a class of cyclic depsipeptides of fungal origin that have garnered significant interest in the scientific community for their diverse biological activities. Among these, their potent inhibitory effects on Acyl-CoA: cholesterol acyltransferase (ACAT) have positioned them as promising candidates for the development of therapeutics against atherosclerosis and Alzheimer's disease. While much of the research has focused on Beauverolides I and III, this technical guide consolidates the available information on Beauverolide Ka, its known structural features, and the methodologies that can be applied to the discovery and development of its analogues and derivatives. Due to a scarcity of literature specifically detailing this compound analogues, this guide will draw upon the extensive research conducted on closely related beauverolides to provide a comprehensive framework for future research and development in this area.

The Core Structure of this compound

This compound is a cyclodepsipeptide, a hybrid molecule containing both amino acid and hydroxy acid residues linked by amide and ester bonds. The specific composition of this compound, as identified in the literature, consists of the amino acids L-phenylalanine, D-alloisoleucine, and L-tryptophan. The fourth component is a β-hydroxy fatty acid, which can be either 3-hydroxy-4-methylnonanoic acid (Hna) or 3-hydroxy-4-methylundecanoic acid (Hua).

Rationale for the Development of Analogues

The primary motivation for synthesizing analogues of natural products like this compound is to improve upon their inherent properties. Key objectives include:

-

Enhanced Potency: To increase the inhibitory activity against the target enzyme, ACAT.

-

Improved Selectivity: To develop analogues that selectively inhibit one of the two ACAT isozymes, ACAT1 or ACAT2, which could lead to more targeted therapies with fewer side effects.

-

Favorable Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and in vivo efficacy.

-

Structure-Activity Relationship (SAR) Studies: To understand the contribution of each structural component to the biological activity, guiding the design of more potent and selective compounds.

Synthesis of Beauverolide Analogues

The synthesis of beauverolide analogues typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization. This approach allows for the systematic variation of the amino acid and hydroxy acid components.

Experimental Protocol: Solid-Phase Synthesis of a Linear Precursor

A representative protocol for the solid-phase synthesis of a linear beauverolide precursor, based on methodologies reported for Beauverolide III, is as follows:

-

Resin Preparation: A 2-chlorotrityl chloride resin is typically used as the solid support. The first amino acid (e.g., Fmoc-D-allo-Isoleucine) is loaded onto the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the loaded amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The subsequent Fmoc-protected amino acids (e.g., Fmoc-L-Alanine, Fmoc-L-Phenylalanine) are sequentially coupled to the growing peptide chain using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Hydroxy Acid Coupling: The β-hydroxy fatty acid (e.g., a protected form of 3-hydroxy-4-methyloctanoic acid) is then coupled to the N-terminus of the peptide chain.

-

Cleavage from Resin: The linear depsipeptide is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which leaves the side-chain protecting groups intact.

Experimental Protocol: Solution-Phase Macrolactamization

The final step in the synthesis is the cyclization of the linear precursor in solution:

-

Deprotection: The protecting groups on the termini of the linear depsipeptide are removed.

-

Cyclization: The cyclization is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. A common method involves the use of a macrolactamization reagent such as DPPA (diphenylphosphoryl azide) in the presence of a base like sodium bicarbonate in a large volume of a suitable solvent like DMF.

-

Purification: The final cyclic depsipeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Biological Evaluation of Beauverolide Analogues

The primary biological activity of interest for beauverolide analogues is the inhibition of ACAT. This is typically assessed using both cell-free enzyme assays and cell-based assays.

Experimental Protocol: ACAT Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a compound to inhibit the activity of the ACAT enzyme.

-

Enzyme Source: Microsomes containing either ACAT1 or ACAT2 are prepared from cultured cells (e.g., CHO cells) that have been engineered to overexpress the respective isozyme.

-

Substrate: A common substrate is [1-¹⁴C]oleoyl-CoA.

-

Assay Procedure: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the microsomal enzyme preparation. The reaction is initiated by the addition of the radiolabeled substrate and cholesterol.

-

Extraction and Detection: After a defined incubation period, the reaction is stopped, and the cholesteryl esters are extracted using a solvent system like hexane/isopropanol. The amount of radiolabeled cholesteryl ester formed is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Experimental Protocol: Inhibition of Cholesteryl Ester Synthesis (Cell-Based)

This assay assesses the ability of a compound to inhibit cholesterol esterification within a cellular context.

-

Cell Culture: Macrophages (e.g., mouse peritoneal macrophages) or CHO cells expressing ACAT1 or ACAT2 are cultured in appropriate media.

-

Treatment: The cells are incubated with the test compound for a specified period.

-

Radiolabeling: [¹⁴C]Oleic acid is added to the culture medium and the cells are incubated further to allow for its incorporation into cholesteryl esters.

-

Lipid Extraction: The cells are harvested, and total lipids are extracted using a method such as the Bligh and Dyer procedure.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the band corresponding to cholesteryl esters is scraped and quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the compound that inhibits 50% of cholesteryl ester synthesis (IC50) is determined.

Structure-Activity Relationship (SAR) of Beauverolides

While specific SAR studies on this compound analogues are not available, extensive research on other beauverolides has provided valuable insights that can guide the design of novel derivatives.

| Structural Moiety | Observation | Implication for Analogue Design |

| β-Hydroxy Fatty Acid | The stereochemistry of the hydroxy and methyl groups is crucial for activity. For Beauverolide III, the (3S, 4S) configuration was found to be the most active.[1] | Stereocontrolled synthesis of the hydroxy acid component is critical. Variations in the chain length and branching of the fatty acid could be explored to optimize lipophilicity and binding. |

| Amino Acid at Position 2 | Modifications at this position can influence potency. For example, replacing L-Alanine with other amino acids has been explored in combinatorial libraries. | A variety of natural and unnatural amino acids could be incorporated at this position to probe the binding pocket. |

| Amino Acid at Position 3 | Phenylalanine at this position is common in active beauverolides. Diphenyl derivatives have shown increased potency.[2] | Analogues with modified aromatic rings (e.g., substituted phenylalanines) or other bulky hydrophobic residues could enhance activity. |

| Amino Acid at Position 4 | The D-amino acid at this position is important for maintaining the correct conformation of the cyclic structure. | While the D-configuration is likely important, variations in the side chain of the D-amino acid could be tolerated and might influence selectivity. |

Signaling Pathways and Experimental Workflows

The primary mechanism of action for beauverolides is the inhibition of ACAT, which plays a key role in cellular cholesterol homeostasis.

ACAT Inhibition Pathway

Caption: Mechanism of action of this compound analogues in inhibiting atherosclerosis.

Experimental Workflow for Analogue Discovery

Caption: A typical workflow for the discovery and development of this compound analogues.

Future Directions

The field of this compound analogue discovery is still in its infancy. Future research should focus on:

-

Total Synthesis of this compound: A robust and scalable total synthesis of the natural product is a prerequisite for the generation of a comprehensive analogue library.

-

Combinatorial Libraries: The generation of focused combinatorial libraries based on the this compound scaffold will be instrumental in elucidating detailed SAR.

-

Computational Modeling: Molecular docking and dynamics simulations could aid in the rational design of analogues with improved binding affinity and selectivity for ACAT isozymes.

-

Exploration of Other Biological Targets: While ACAT is a primary target, the potential for this compound analogues to interact with other biological targets should not be overlooked.

Conclusion

This compound represents an intriguing, yet underexplored, member of the beauverolide family. While direct research on its analogues is currently limited, the extensive knowledge base established for other beauverolides provides a clear and actionable roadmap for the discovery and development of novel this compound derivatives. The synthetic strategies, biological evaluation protocols, and SAR insights detailed in this guide offer a solid foundation for researchers to unlock the therapeutic potential of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Beauverolide Ka from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ka is a cyclodepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. As a member of the beauverolide family, it exhibits a range of biological activities, making it a compound of interest for drug discovery and development. This document provides a comprehensive overview of the extraction and purification of this compound from fungal cultures. The protocols outlined are synthesized from established methodologies in the scientific literature.

Data Presentation: Quantitative Parameters for Beauverolide Extraction

The following table summarizes key quantitative data for the extraction and purification of beauverolides from fungal cultures. These parameters are compiled from various sources and represent typical ranges and values used in the described methodologies.

| Parameter | Value/Range | Target | Notes |

| Extraction Solvent | Methanol | Mycelia | A common solvent for extracting lipophilic compounds from fungal biomass.[1] |

| 70% Ethanol | Mycelia | Effective when combined with ultrasonication.[2] | |

| Acetone | Mycelia | Another effective solvent for initial mycelial extraction.[3] | |

| Ethyl Acetate | Supernatant | Used for liquid-liquid extraction from the culture broth.[3] | |

| Solid-Liquid Extraction Ratio | 1:20 (w/v) | Mycelia | Ratio of wet weight of mycelia to the volume of methanol.[1] |

| Ultrasonication Time | 30 minutes | Mycelia | Applied when using 70% ethanol for extraction. |

| Preparative HPLC Column | Reversed-phase C8 or C18 | Crude Extract | Common stationary phases for the purification of beauverolides. |

| HPLC Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid | Crude Extract | The aqueous component of the mobile phase. |

| HPLC Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 1% Acetic Acid | Crude Extract | The organic component of the mobile phase for gradient elution. |

| HPLC Elution | Gradient | Crude Extract | A gradient of increasing acetonitrile concentration is typically used for separation. |

| UV Detection Wavelength | 214 nm | Purified Fractions | Wavelength for detecting the peptide bonds in beauverolides. |

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

I. Fungal Culture and Harvest

-

Inoculation and Fermentation: Inoculate a suitable liquid medium with a pure culture of Beauveria bassiana. Commonly used media include those containing sucrose, corn steep liquor, and KH2PO4. Incubate the culture with agitation for a period sufficient to allow for fungal growth and secondary metabolite production.

-

Harvesting Mycelia: Separate the fungal mycelia from the culture broth by filtration or centrifugation. The mycelia can be processed immediately or stored at -80°C. The supernatant can also be processed for extracellular metabolites.

II. Extraction from Fungal Mycelia

-

Solvent Extraction:

-

Submerge the wet mycelial cake in methanol at a ratio of 1:20 (wet weight/volume).

-

Allow the extraction to proceed overnight with gentle agitation.

-

Alternatively, homogenize the mycelia in 70% ethanol and subject the mixture to ultrasonic treatment for 30 minutes.

-

-

Crude Extract Preparation:

-

Separate the solvent extract from the mycelial debris by filtration.

-

Concentrate the crude extract in vacuo using a rotary evaporator to remove the organic solvent.

-

III. Initial Purification

-

Precipitation:

-

To the concentrated aqueous extract, add distilled water with stirring to a final extract-to-water ratio of 1:1 (v/v). This will cause the lipophilic beauverolides to precipitate.

-

Collect the precipitate by centrifugation.

-

Dry the precipitate in vacuo.

-

-

Liquid-Liquid Extraction (from supernatant):

-

For the culture supernatant, perform a liquid-liquid extraction twice with an equal volume of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

IV. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The dried crude extract can be first purified by column chromatography on silica gel.

-

Elute with a stepwise gradient of dichloromethane/methanol to separate compounds based on polarity.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing beauverolides using preparative reversed-phase HPLC with a C8 or C18 column.

-

Employ a gradient elution system, for example, starting with a higher proportion of water (with 0.1% formic acid or 1% acetic acid) and gradually increasing the proportion of acetonitrile (with the same acid additive).

-

Monitor the elution at 214 nm and collect the fractions corresponding to the this compound peak.

-

-

Final Steps:

-

Combine the pure fractions of this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry and NMR.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Beauverolide Biosynthesis Signaling Pathway

Caption: Simplified Biosynthetic Pathway of this compound.

References

- 1. Production of Diverse Beauveriolide Analogs in Closely Related Fungi: a Rare Case of Fungal Chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective production of fungal beauveriolide I or III by fermentation in amino acid-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the cyclooligomer depsipeptide beauvericin, a virulence factor of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Beauverolide Ka

Abstract

This application note provides a detailed protocol for the purification of Beauverolide Ka, a cyclic depsipeptide, using High-Performance Liquid Chromatography (HPLC). The described methodology is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document outlines the necessary steps from crude extract preparation to final purification, including instrumentation, reagents, and data presentation.

Introduction

Beauverolides are a class of cyclic depsipeptides produced by various fungi, notably Beauveria bassiana. These compounds have garnered significant interest due to their diverse biological activities. This compound is a specific member of this family, and its isolation and purification are crucial for detailed structural elucidation, pharmacological studies, and potential therapeutic applications. Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of such moderately polar compounds from complex biological extracts. This protocol details a robust RP-HPLC method for the efficient purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

A common source of this compound is the fungus Beauveria bassiana. The initial step involves cultivating the fungus and extracting the secondary metabolites.

Protocol for Fungal Culture and Extraction:

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., sucrose, corn steep liquor, and KH2PO4) with a submerged preculture of Beauveria bassiana. Allow fermentation to proceed under appropriate conditions (e.g., specific temperature, agitation, and duration).

-

Mycelia Separation: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: Extract the wet mycelial cake with methanol (e.g., a 1:20 wet weight/volume ratio) overnight to extract the beauverolides.[1]

-

Crude Extract Preparation: Concentrate the crude methanol extract in vacuo. To the concentrated extract, add distilled water with stirring to achieve a final extract-to-water ratio of 1:1 (v/v). This will cause the lipophilic beauverolides to precipitate.

-

Collection of Crude Beauverolides: Separate the precipitated crude mixture of beauverolides by centrifugation and then dry the pellet in vacuo.[1]

Alternatively, for some fungal strains, a liquid-liquid extraction of the culture supernatant can be performed using a solvent like ethyl acetate.[2] The organic phases are then combined, dried, and evaporated to yield a crude extract.[2]